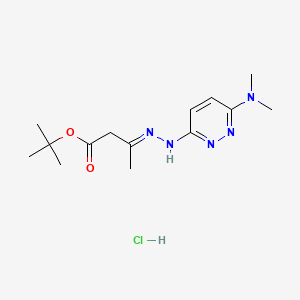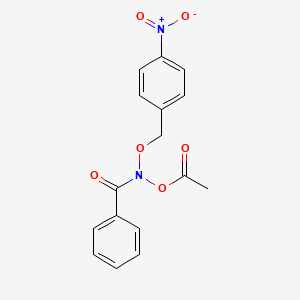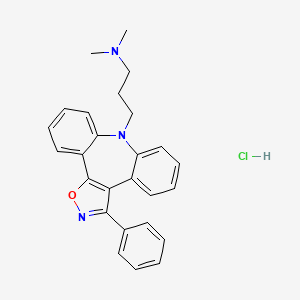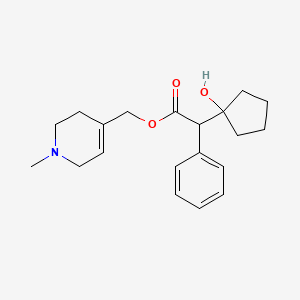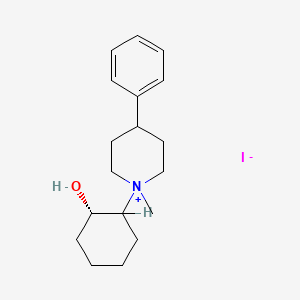
(+-)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidinium core with a trans-2-hydroxycyclohexyl and a phenyl group, making it an interesting subject for studies in chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide typically involves the following steps:
Formation of the Piperidinium Core: The piperidinium core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the trans-2-Hydroxycyclohexyl Group: This step involves the addition of the trans-2-hydroxycyclohexyl group to the piperidinium core under controlled conditions.
Addition of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide as the reagent.
Industrial Production Methods
Industrial production of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the piperidinium core or the phenyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like phenyl halides and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperidinium derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trans-2-hydroxycyclohexyl group plays a crucial role in its binding affinity and specificity, while the phenyl group contributes to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidine
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperazine
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpyrrolidine
Uniqueness
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is unique due to its iodide salt form, which enhances its solubility and reactivity. The combination of the trans-2-hydroxycyclohexyl and phenyl groups also provides distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
120522-49-8 |
|---|---|
分子式 |
C18H28INO |
分子量 |
401.3 g/mol |
IUPAC名 |
(1S)-2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)cyclohexan-1-ol;iodide |
InChI |
InChI=1S/C18H28NO.HI/c1-19(17-9-5-6-10-18(17)20)13-11-16(12-14-19)15-7-3-2-4-8-15;/h2-4,7-8,16-18,20H,5-6,9-14H2,1H3;1H/q+1;/p-1/t16?,17?,18-,19?;/m0./s1 |
InChIキー |
GTTJVEOUMVQJGX-OZCCPRHWSA-M |
異性体SMILES |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCC[C@@H]3O.[I-] |
正規SMILES |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCCC3O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


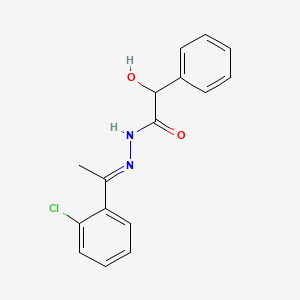
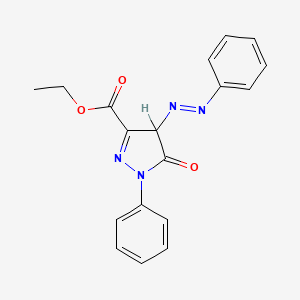
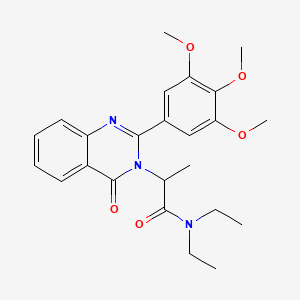
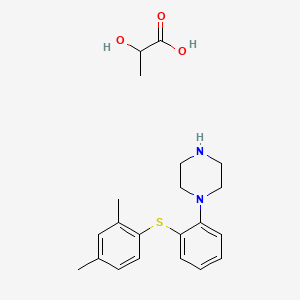
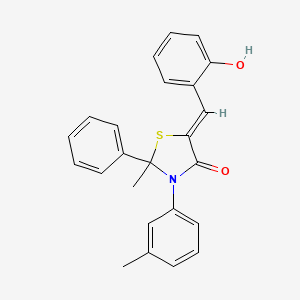
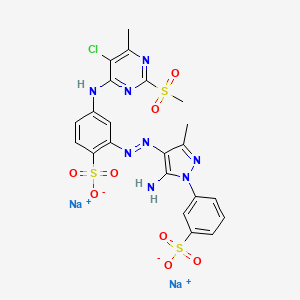
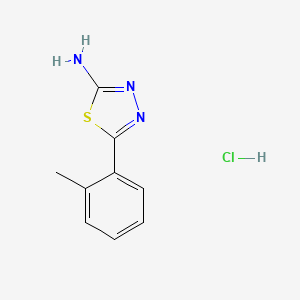

![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
